molecular formula C9H19ClN2O2 B13322243 trans-1-(Boc-amino)-2-aminocyclobutane HCl

trans-1-(Boc-amino)-2-aminocyclobutane HCl

Cat. No.: B13322243
M. Wt: 222.71 g/mol
InChI Key: LKVSVLOXMVTZHJ-ZJLYAJKPSA-N
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Description

trans-1-(Boc-amino)-2-aminocyclobutane HCl: is a compound that features a cyclobutane ring with two amino groups, one of which is protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride (HCl) salt form enhances its stability and solubility. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for trans-1-(Boc-amino)-2-aminocyclobutane HCl involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Plays a role in the development of new synthetic methodologies.

Biology:

  • Utilized in the study of enzyme mechanisms and protein interactions.
  • Serves as a building block for the synthesis of biologically active peptides.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

  • Employed in the production of fine chemicals and pharmaceuticals.
  • Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1-(Boc-amino)-2-aminocyclobutane HCl involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected under mild acidic conditions, allowing the free amino group to participate in further chemical reactions. This selective deprotection is crucial in peptide synthesis, where precise control over functional group reactivity is required .

Comparison with Similar Compounds

Uniqueness: trans-1-(Boc-amino)-2-aminocyclobutane HCl is unique due to its cyclobutane ring structure, which imparts rigidity and conformational constraints. This makes it particularly useful in the synthesis of peptides and other molecules where precise spatial arrangement is crucial.

Properties

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1

InChI Key

LKVSVLOXMVTZHJ-ZJLYAJKPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N.Cl

Origin of Product

United States

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